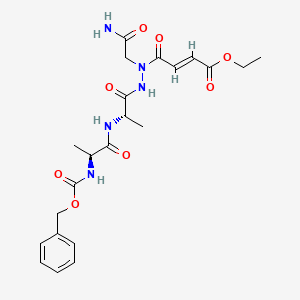
RR-11a analog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
RR-11a analog is a potent and irreversible inhibitor of Schistosoma mansoni legumain . Its chemical structure includes an aza-Asn derivative and a aza-peptide Michael acceptor . Legumain is an enzyme involved in various biological processes, and inhibiting it can have therapeutic implications.
Molecular Structure Analysis
The molecular formula of this compound is C₂₂H₂₉N₅O₈ , with a molecular weight of 491.49 g/mol . It exists as a white to off-white solid . The specific arrangement of atoms and functional groups in its structure determines its biological activity.
Physical and Chemical Properties Analysis
Scientific Research Applications
Nanotherapeutic Drug Delivery
RR-11a, a synthetic enzyme inhibitor of Legumain, an asparaginyl endopeptidase, has been investigated for its potential in nanotherapeutic drug delivery. The cell-surface expression of Legumain, driven by hypoxic stress in solid tumors, makes RR-11a an effective targeting ligand for liposomal nanoparticles (NPs). Studies have shown that RR-11a-coupled NPs exhibit high ligand-receptor affinity, enhanced tumor penetration, and uptake by tumor cells. In animal models, treatment with RR-11a-coupled NPs encapsulating doxorubicin resulted in improved tumor selectivity, drug sensitivity, and complete inhibition of tumor growth, while eliminating systemic drug toxicity. This approach represents a significant advancement in targeting solid tumors with minimal systemic side effects (Liao et al., 2011).
Ribonucleotide Reductase Inhibition
RR-11a analogs have been explored as inhibitors of ribonucleotide reductase (RR), a key enzyme in DNA synthesis and cell growth control. Increased RR activity is associated with malignant transformation and tumor cell growth, making it a significant target for anticancer therapy. Various RR inhibitors, including RR-11a analogs, have been studied for their potential in cancer treatment. These studies provide insights into the structure, function, regulation of RR, and the role of RR inhibitors in cancer chemotherapy (Shao et al., 2006).
Structural Biology and Protein Dynamics
The study of proteins, particularly those with cofactors that have visible range electronic transitions, benefits from techniques like time-resolved resonance Raman (TR RR) spectroscopy. This method, applied to proteins like retinal or heme proteins, provides insights into molecular structures and reaction dynamics. TR RR spectroscopy has been instrumental in monitoring photoinduced reactions, ligand binding and dissociation, electron transfer, enzymatic reactions, and protein folding and unfolding. This versatile tool offers a blend of structural and kinetic information, greatly enhancing our understanding of protein functions (Buhrke & Hildebrandt, 2019).
Properties
IUPAC Name |
ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O8/c1-4-34-19(30)11-10-18(29)27(12-17(23)28)26-21(32)15(3)24-20(31)14(2)25-22(33)35-13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H2,23,28)(H,24,31)(H,25,33)(H,26,32)/b11-10+/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVKPQSVBJEMMQ-BWLFODOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)N(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)N(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3015693.png)
![Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3015694.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)
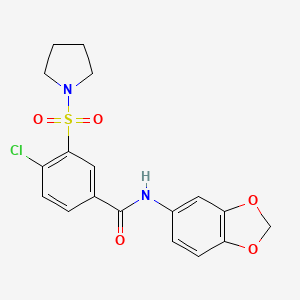
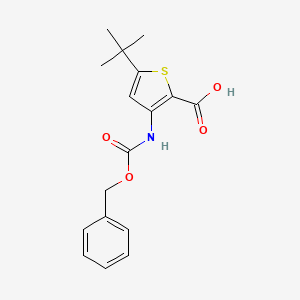

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)
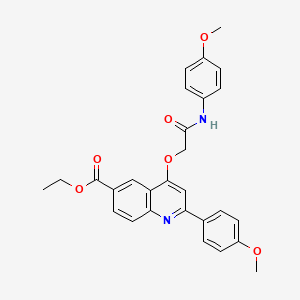
![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)
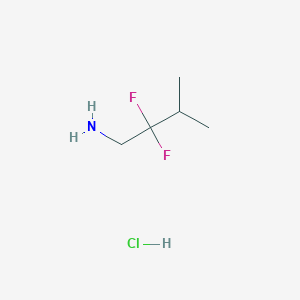
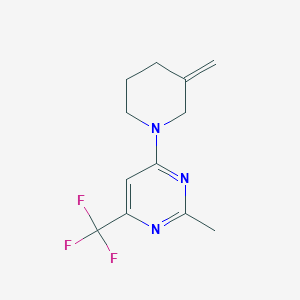
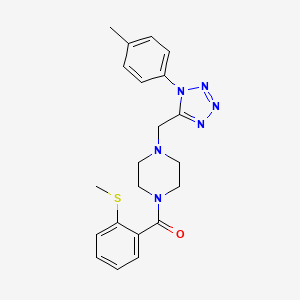
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
